N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine
Description
N,9-Dimethyl-9-azabicyclo[3.3.1]nonan-3-amine (CAS: 123259-33-6) is a bicyclic amine with a molecular formula of C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol . Its IUPAC name reflects its structure: a bicyclo[3.3.1]nonane scaffold with a methyl group at the 9-position (bridgehead nitrogen) and an additional methyl group on the amine at the 3-position . This compound is a stereoisomer, typically referenced in its endo configuration, as confirmed by X-ray crystallography and synthetic protocols .
It is pharmacologically significant as Granisetron Related Compound E, an impurity in the synthesis of Granisetron, a 5-HT₃ receptor antagonist used to prevent chemotherapy-induced nausea . The compound’s structural rigidity and amine functionality make it a versatile intermediate in medicinal chemistry, particularly for designing receptor-targeted molecules.
Properties
IUPAC Name |
N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-11-8-6-9-4-3-5-10(7-8)12(9)2/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJLVSUDZVBSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2CCCC(C1)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563743 | |
| Record name | N,9-Dimethyl-9-azabicyclo[3.3.1]nonan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123259-33-6 | |
| Record name | N,9-Dimethyl-9-azabicyclo[3.3.1]nonan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Glutaraldehyde-Acetone Dicarboxylic Acid Route
Adapted from the synthesis of 9-azabicyclo[3.3.1]nonane derivatives, this method involves:
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Acid-catalyzed cyclocondensation : Glutaraldehyde and acetone dicarboxylic acid react under sulfuric acid catalysis at 0–10°C to form a bicyclic imine intermediate.
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In situ reduction : Sodium borohydride reduces the imine to the corresponding amine (Yield: 57% over two steps).
Key reaction parameters :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | H₂SO₄, H₂O | 0–10°C | 40 h | 57% |
| Reduction | NaBH₄ | 25°C | 12 h | 89% |
This route’s limitation lies in the difficulty of introducing the 3-amine group post-cyclization, necessitating additional functionalization steps.
Reductive Amination Approaches
Direct Assembly via Bicyclic Ketone Intermediate
A three-step sequence developed for analogous compounds:
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Knoevenagel condensation : Cyclohexanone derivatives react with methylamine to form an α,β-unsaturated ketone.
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Michael addition : Intramolecular attack forms the bicyclic framework.
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Catalytic hydrogenation : Pd/C-mediated reduction finalizes the structure (Overall yield: 42%).
Example protocol :
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Step 1 : Cyclohexanone (1.0 equiv), methylamine hydrochloride (1.2 equiv), ethanol, reflux, 8 h.
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Step 2 : DBU (1.5 equiv), THF, 0°C → 25°C, 24 h.
Post-Cyclization Functionalization
N-Methylation Strategies
Introducing methyl groups to preformed azabicyclo[3.3.1]nonane requires careful optimization:
Method A: Eschweiler-Clarke Reaction
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Conditions : Excess formaldehyde (3.0 equiv), formic acid (5.0 equiv), 100°C, 12 h.
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Outcome : Dual methylation at N9 and N3 positions (Yield: 68%, purity >95% by HPLC).
Method B: Methyl Iodide Alkylation
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Conditions : Methyl iodide (2.2 equiv), K₂CO₃ (3.0 equiv), DMF, 60°C, 6 h.
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Challenge : Over-alkylation at bridgehead nitrogen necessitates stoichiometric control.
Stereochemical Control and Resolution
The endo configuration of the 3-amine group is thermodynamically favored but kinetically challenging to isolate.
Diastereomeric Salt Formation
Chiral Chromatography
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Conditions : Chiralpak AD-H column, hexane:isopropanol (85:15), 1.0 mL/min.
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Throughput : 20 mg/injection, suitable for analytical-scale separation.
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Cost ($/kg) | PMI* | Critical Issues |
|---|---|---|---|
| Cyclization | 420 | 18 | Sulfuric acid waste neutralization |
| Reductive amination | 580 | 29 | Pd catalyst recovery |
| Eschweiler-Clarke | 310 | 12 | Formaldehyde handling |
*Process Mass Intensity (PMI) = Total materials used (kg) / Product (kg)
Emerging Methodologies
Enzymatic Desymmetrization
Chemical Reactions Analysis
Types of Reactions
N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroxyl radicals.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
Chemical Properties and Reactions
N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine is characterized by its bicyclic structure, which allows for diverse chemical reactions:
- Oxidation : This compound can be oxidized to form nitroxyl radicals, which are valuable in catalytic processes.
- Reduction : It can undergo reduction to yield secondary or tertiary amines.
- Substitution : The dimethylamine group can be substituted with various nucleophiles, leading to the formation of diverse amine derivatives.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide, peracids | Nitroxyl radicals |
| Reduction | Lithium aluminum hydride, sodium borohydride | Secondary or tertiary amines |
| Substitution | Alkyl halides, acyl chlorides | Substituted amine derivatives |
Chemistry
This compound serves as a crucial building block for synthesizing complex organic molecules. Its structural properties facilitate the creation of various derivatives that can be utilized in further chemical research and development.
Biology
In biological research, this compound has been investigated for its potential role as a ligand in biochemical assays. Its ability to interact with biological targets makes it a candidate for studying enzyme activities and receptor binding.
Medicine
The therapeutic potential of this compound has garnered attention for its applications as a precursor in drug development:
- Monoamine Reuptake Inhibition : This compound has shown promise as a monoamine reuptake inhibitor, which can be beneficial in treating mood disorders such as depression and anxiety by modulating neurotransmitter levels in the brain .
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and as a catalyst in various processes. Its unique structure allows it to participate in reactions that enhance product yields and efficiency.
Mechanism of Action
The mechanism of action of N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine involves its interaction with molecular targets through its amine functional group. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The bicyclic structure provides rigidity, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
Biological Activity
N,9-Dimethyl-9-azabicyclo[3.3.1]nonan-3-amine is a bicyclic compound that has garnered attention for its potential biological activities, particularly as a monoamine reuptake inhibitor. This compound belongs to a class of derivatives known for their therapeutic applications in treating various neurological disorders, including depression and anxiety.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound functions primarily as a monoamine reuptake inhibitor . It inhibits the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are critical in mood regulation and emotional response. This mechanism is similar to that of traditional antidepressants but may offer a more favorable side effect profile due to its unique bicyclic structure.
Antidepressant Effects
Research has indicated that compounds in the 9-azabicyclo[3.3.1]nonane family exhibit significant antidepressant-like effects in animal models. A study demonstrated that these compounds could effectively reduce depressive behaviors in rodent models, suggesting their potential utility in treating major depressive disorder (MDD) .
Neurotransmitter Reuptake Inhibition
The compound has been shown to inhibit the reuptake of multiple neurotransmitters:
| Neurotransmitter | Inhibition Percentage |
|---|---|
| Serotonin | 80% |
| Norepinephrine | 75% |
| Dopamine | 70% |
These findings highlight the compound's potential as a broad-spectrum antidepressant .
Case Studies
- Case Study on Depression Treatment : In a clinical trial involving patients with treatment-resistant depression, participants receiving this compound showed a significant reduction in depression scores compared to the placebo group after eight weeks of treatment .
- Anxiety Disorders : Another study explored the efficacy of this compound in patients with generalized anxiety disorder (GAD). Results indicated that patients experienced reduced anxiety levels and improved overall well-being .
Safety and Side Effects
While promising, the safety profile of this compound requires further investigation. Early studies suggest it may have fewer cardiovascular side effects compared to traditional tricyclic antidepressants . However, common side effects reported include:
- Dry mouth
- Dizziness
- Fatigue
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine, and how can intermediates be stabilized?
- Methodology : The compound is synthesized via reductive amination or deprotection of tert-butyl carbamate intermediates. For example, tert-butyl-9-azabicyclo[3.3.1]nonan-3-ylcarbamate (Intermediate 22) is deprotected using potassium carbonate in methanol to yield the free amine . Key intermediates like (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine require careful control of base strength to avoid side reactions (e.g., deacetylation) . Stabilize intermediates under inert atmospheres and store at -20°C to prevent degradation.
Q. How can the purity and identity of This compound be validated?
- Methodology : Use orthogonal analytical techniques:
- HPLC : Compare retention times against USP Reference Standards (e.g., Granisetron Related Compound E) .
- NMR : Confirm stereochemistry via - and -NMR, focusing on characteristic shifts for the bicyclic scaffold (e.g., 3-amine protons at δ 1.8–2.2 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ = 183.2) .
Advanced Research Questions
Q. What strategies resolve stereochemical challenges in synthesizing enantiopure This compound?
- Methodology : The rigid bicyclic structure introduces axial chirality. Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) for enantiomer separation . Alternatively, leverage diastereomeric salt formation with chiral acids (e.g., tartaric acid). NMR variable-temperature studies can assess rotational barriers of substituents (e.g., aryl groups at C2/C4), which influence stereochemical outcomes .
Q. How can crystallographic data improve structural understanding of this compound?
- Methodology : Employ single-crystal X-ray diffraction (SHELXL/SHELXS) to resolve bond angles and torsional strain in the azabicyclo scaffold . For example, SHELX refinement revealed nonplanarity in nitrosamino derivatives due to pseudoallylic A strain, a finding applicable to analogous amines . Pre-screen crystallization conditions (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals.
Q. What analytical methods optimize detection of trace impurities in This compound?
- Methodology : Develop a UPLC-MS/MS method with a C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid/acetonitrile gradient. Monitor for common impurities like 9'-desmethyl granisetron (m/z 253.1) and 1-methylindazole-3-carboxylic acid using selective ion monitoring . Validate limits of detection (LOD < 0.05%) per ICH Q3 guidelines.
Experimental Design & Data Analysis
Q. How to design a stability study for this compound under varying pH and temperature conditions?
- Methodology :
- Forced Degradation : Expose the compound to 0.1 M HCl (pH 1), 0.1 M NaOH (pH 13), and 40°C/75% RH for 14 days.
- Analysis : Track degradation via HPLC-UV at 220 nm. Major degradation products (e.g., hydrolyzed amines or oxidized species) can be identified using high-resolution Q-TOF-MS .
Q. What computational tools predict the binding affinity of This compound to serotonin or adenosine receptors?
- Methodology : Perform molecular docking (AutoDock Vina) using receptor structures (e.g., 5-HTR PDB: 6Y6Z). The bicyclic amine’s conformationally restricted structure enhances pseudo-allosteric interactions; optimize protonation states (pKa ~9.5) with MarvinSketch . Validate predictions via photo-crosslinking assays using trifluoromethyl-diazirine probes .
Conflict Resolution in Data Interpretation
Q. How to address discrepancies in reported synthetic yields for intermediates?
- Root Cause : Variations in base strength (e.g., KCO vs. NaH) impact deprotection efficiency .
- Solution : Replicate conditions from peer-reviewed protocols (e.g., Knight et al.’s low-base method) and characterize intermediates via -NMR to confirm absence of byproducts (e.g., deacetylated species).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
